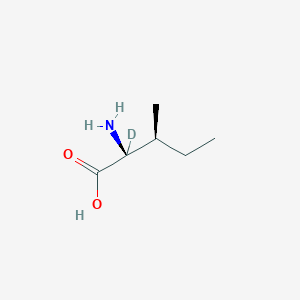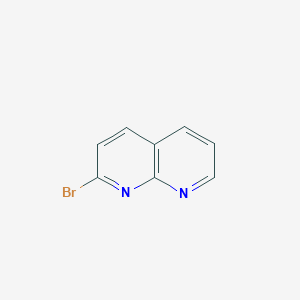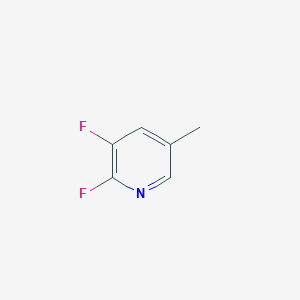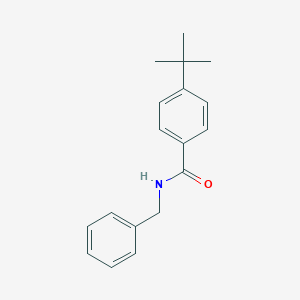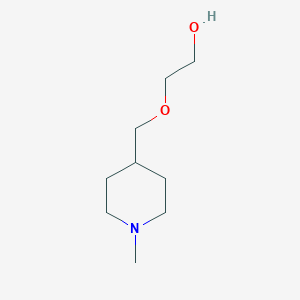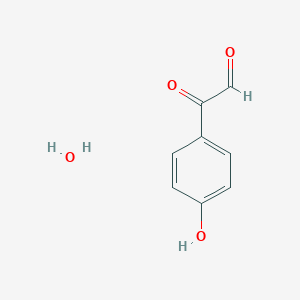![molecular formula C20H12F4N2 B171682 2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzimidazole CAS No. 199594-59-7](/img/structure/B171682.png)
2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzimidazole is a chemical compound known for its unique structure and properties. It belongs to the benzimidazole family, which is characterized by a fused benzene and imidazole ring system. The presence of difluorophenyl groups enhances its chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzimidazole typically involves the condensation of o-phenylenediamine with 2,6-difluorobenzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various benzimidazole derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
Wissenschaftliche Forschungsanwendungen
2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzimidazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl groups enhance its binding affinity and selectivity, allowing it to modulate various biochemical pathways. The compound’s ability to form stable complexes with metal ions also contributes to its diverse range of activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Benzimidazole, 2-phenyl-1-((2,6-difluorophenyl)methyl)-
- 1H-Benzimidazole, 2-(2,4-difluorophenyl)-1-((2,6-difluorophenyl)methyl)-
- 1H-Benzimidazole, 2-(2,6-dichlorophenyl)-1-((2,6-difluorophenyl)methyl)-
Uniqueness
Compared to similar compounds, 2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzimidazole stands out due to its enhanced chemical stability and reactivity, attributed to the presence of multiple difluorophenyl groups. This unique structure allows for a broader range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
199594-59-7 |
|---|---|
Molekularformel |
C20H12F4N2 |
Molekulargewicht |
356.3 g/mol |
IUPAC-Name |
2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzimidazole |
InChI |
InChI=1S/C20H12F4N2/c21-13-5-3-6-14(22)12(13)11-26-18-10-2-1-9-17(18)25-20(26)19-15(23)7-4-8-16(19)24/h1-10H,11H2 |
InChI-Schlüssel |
MDIRLWZOKMHIJZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3F)F)C4=C(C=CC=C4F)F |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3F)F)C4=C(C=CC=C4F)F |
Key on ui other cas no. |
199594-59-7 |
Synonyme |
2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzoimidazole |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


